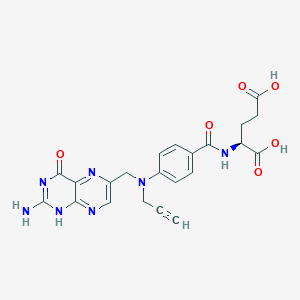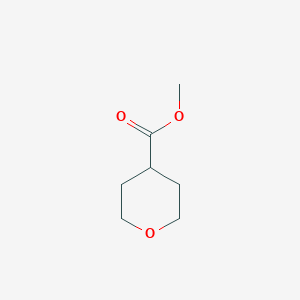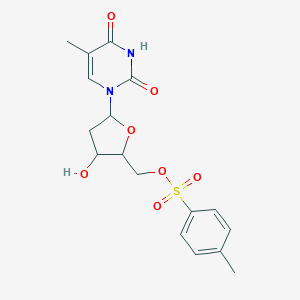
Thymidine, 5'-o-(p-toluenesulfonyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cell Migration and P2Y6 Receptor Activation
Thymidine 5’-O-monophosphorothioate, a derivative of Thymidine, 5’-o-(p-toluenesulfonyl)-, has been shown to induce cell migration in HeLa cells by activating the P2Y6 receptor . This receptor activation is crucial for various cellular processes, including proliferation, migration, differentiation, and cell death. The increased stability of this compound and its affinity toward the P2Y6 receptor suggest potential long-term effects mediated by this receptor, which could be significant for cancer research and therapy .
DNA Hypermodification in Bacteriophages
Thymidine derivatives are involved in the hypermodification of DNA in bacterial viruses, which is a defense mechanism against host endonucleases . These modifications are derived from free amino acids enzymatically installed on thymidine derivatives. Understanding these pathways can lead to insights into viral resistance mechanisms and the development of novel antiviral therapies .
Synthesis of Functional Polymers
The toluenesulfonyl group in Thymidine, 5’-o-(p-toluenesulfonyl)-, can be involved in bimolecular nucleophilic substitution reactions, which is a key step in the synthesis of novel functional polymers . These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and the creation of biocompatible materials .
Stability and Affinity in Pharmacotherapies
The stability and affinity of Thymidine, 5’-o-(p-toluenesulfonyl)-, toward specific receptors make it a compound of interest for pharmacotherapies. It could be used to target neurodegenerative disorders, intestinal function, angiogenesis, cardiac remodeling, and more .
Enzymatic Synthesis Studies
The compound’s derivatives have been used in enzymatic synthesis studies to understand the biochemical pathways of nucleotide modifications. This research can contribute to the development of synthetic biology tools and the production of modified nucleotides for therapeutic purposes .
Regulation of Cellular Functions
As ligands for specific P2Y receptors, thymidine derivatives can regulate a variety of functions in many tissues. This includes influencing cell growth, proliferation, and death, which are critical aspects in the study of diseases and the development of new medical treatments .
Mécanisme D'action
Target of Action
Thymidine, also known as 5’-o-(p-toluenesulfonyl)-thymidine or 5’-(4-methylbenzenesulfonate)-thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes involved in DNA synthesis and cellular growth. These include:
- Thymidylate kinase : This enzyme plays a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA .
- Uridine phosphorylase : This enzyme is involved in the salvage pathway of pyrimidine nucleotide biosynthesis .
- Thymidine kinase : This enzyme is responsible for the phosphorylation of thymidine, a necessary step for the incorporation of thymidine into DNA .
Mode of Action
Thymidine interacts with its targets by serving as a substrate for these enzymes. It is highly active with ATP or dATP as phosphate donors . The interaction of thymidine with these enzymes leads to changes in the synthesis of DNA and cellular growth.
Biochemical Pathways
Thymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth. The affected pathways and their downstream effects include:
Propriétés
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWNGNFIIXLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993373 | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-o-(p-toluenesulfonyl)- | |
CAS RN |
7253-19-2 | |
| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
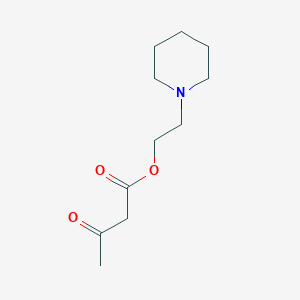
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
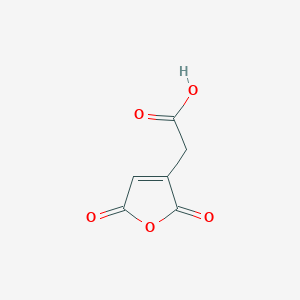
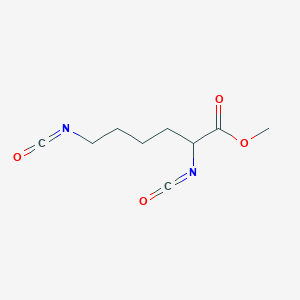
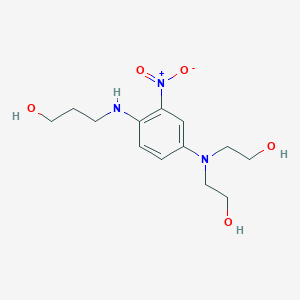
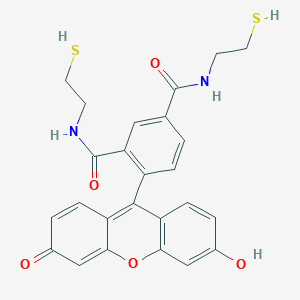
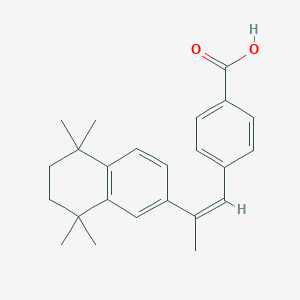
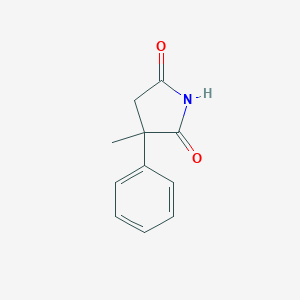
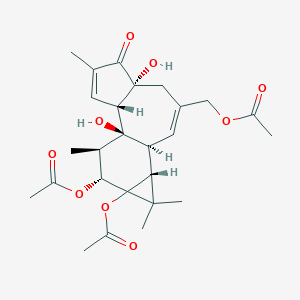
![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
